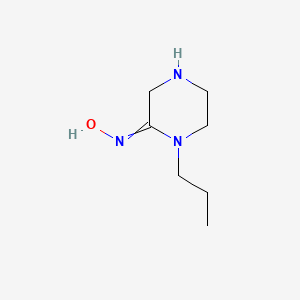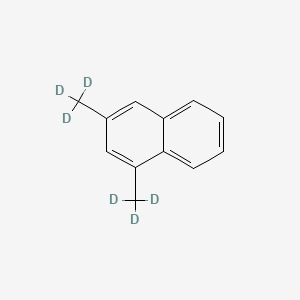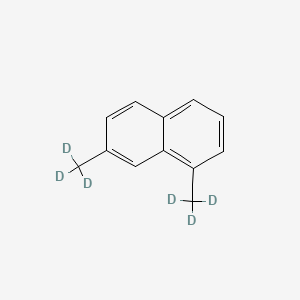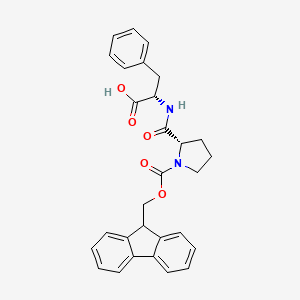
10-Deacetyl-7,10,13-trimethyl Baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Taxus species) . This compound is a crucial intermediate in the synthesis of paclitaxel and other anti-cancer molecules . It is known for its role in the semi-synthesis of Taxol, a widely used chemotherapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III can be synthesized through various methods. One common approach involves the extraction of 10-Deacetyl Baccatin III from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to achieve high yields. The extracted 10-Deacetyl Baccatin III is then subjected to further chemical modifications to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from renewable sources like Taxus needles, followed by chemical synthesis. The process includes optimizing extraction conditions such as temperature, extraction time, and particle size to maximize yield . Additionally, whole-cell catalytic bioprocesses have been developed to enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other valuable compounds like paclitaxel.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetyl-CoA, which is used in the acetylation process to convert it into baccatin III . Other reagents include oxidizing and reducing agents that facilitate the necessary chemical transformations.
Major Products Formed
The major product formed from the reactions involving this compound is baccatin III, which is a key intermediate in the synthesis of paclitaxel . This compound is further modified to produce paclitaxel and other anti-cancer drugs .
Applications De Recherche Scientifique
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of paclitaxel include tubulin, a protein that forms the structural component of microtubules .
Comparaison Avec Des Composés Similaires
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific chemical structure and role in the synthesis of paclitaxel. Similar compounds include:
10-Deacetyl Baccatin III: The parent compound from which this compound is derived.
Baccatin III: A closely related compound that is also an intermediate in the synthesis of paclitaxel.
Paclitaxel: The final product synthesized from this compound, used as an anti-cancer drug.
These compounds share similar biosynthetic pathways and chemical properties but differ in their specific roles and applications.
Propriétés
Numéro CAS |
1584118-06-8 |
|---|---|
Formule moléculaire |
C32H42O10 |
Poids moléculaire |
586.678 |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
Clé InChI |
BTELCIXZLACDFF-JEODMRCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Synonymes |
Trimethoxy 10-DAB III |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


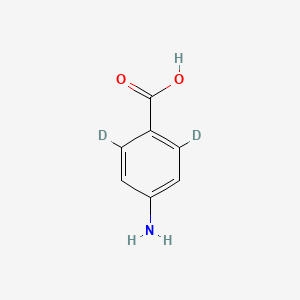
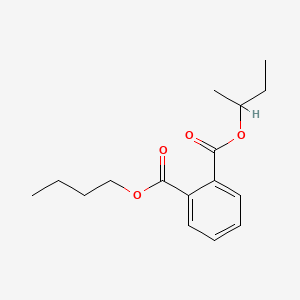
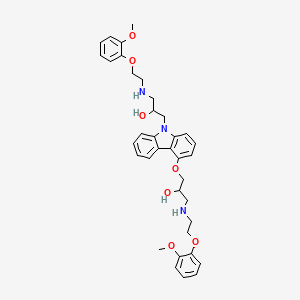
![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)

